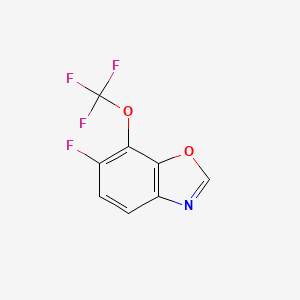
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole is a fluorinated heterocyclic compound It is characterized by the presence of a benzoxazole ring substituted with a fluoro group at the 6th position and a trifluoromethoxy group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic fluorination of a suitable benzoxazole precursor using reagents such as trifluoromethyl hypofluorite (CF₃OF) or cesium fluoroxysulfate (CsOSO₃F) in the presence of a solvent like acetonitrile . The reaction is usually carried out at low temperatures to control the reactivity of the fluorinating agents.
Industrial Production Methods
Industrial production of 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole may involve scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and improved safety when handling reactive fluorinating agents. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative .
Aplicaciones Científicas De Investigación
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems, including their metabolism and toxicity.
Mecanismo De Acción
The mechanism of action of 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
6-fluoro-7-methoxy-1,3-benzoxazole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
6-fluoro-7-(trifluoromethyl)-1,3-benzoxazole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The trifluoromethoxy group in 6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Propiedades
Fórmula molecular |
C8H3F4NO2 |
|---|---|
Peso molecular |
221.11 g/mol |
Nombre IUPAC |
6-fluoro-7-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3F4NO2/c9-4-1-2-5-7(14-3-13-5)6(4)15-8(10,11)12/h1-3H |
Clave InChI |
PQSYSGLXPDPGBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1N=CO2)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















